molecular formula C27H26N2O6 B14002030 N-Fmoc-L-leucine 4-Nitrophenyl Ester

N-Fmoc-L-leucine 4-Nitrophenyl Ester

Cat. No.: B14002030
M. Wt: 474.5 g/mol
InChI Key: MVEIXSDKRRSDPM-UHFFFAOYSA-N
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Description

N-Fmoc-L-leucine 4-Nitrophenyl Ester is a derivative of the amino acid leucine. It is commonly used in peptide synthesis as a protecting group for the amino group of leucine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and a 4-nitrophenyl ester group, which facilitate its use in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-leucine 4-Nitrophenyl Ester typically involves the following steps:

    Protection of the Amino Group: The amino group of L-leucine is protected using the Fmoc group. This is achieved by reacting L-leucine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the protected leucine is then esterified with 4-nitrophenol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-leucine 4-Nitrophenyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Fmoc-L-leucine 4-Nitrophenyl Ester involves the protection and deprotection of the amino group of leucine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions or biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-L-leucine 4-Nitrophenyl Ester is unique due to the presence of the leucine side chain, which imparts specific hydrophobic properties and flexibility to the peptide chain. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

(4-nitrophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

InChI

InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)

InChI Key

MVEIXSDKRRSDPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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